molecular formula C18H35NaO2 B7800575 sodium;octadecanoate

sodium;octadecanoate

Cat. No.: B7800575
M. Wt: 306.5 g/mol
InChI Key: RYYKJJJTJZKILX-UHFFFAOYSA-M
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Properties

IUPAC Name

sodium;octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYKJJJTJZKILX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Temperature : Optimal reaction temperatures range from 62°C to 90°C. Elevated temperatures (80–90°C) enhance reaction kinetics but require precise control to avoid decomposition.

  • pH Control : Maintaining a pH of 8.0–8.5 ensures complete neutralization while minimizing residual alkalinity. Automated pH adjustment systems are employed in industrial settings to stabilize the reaction.

  • Additives : Sodium carbonate (Na₂CO₃) is occasionally added to buffer the system and improve product crystallinity. For example, a mixture of NaOH and Na₂CO₃ (8.1 parts per 710 parts stearic acid) yields a 99.95% pure product under nitrogen atmosphere.

Industrial-Scale Protocol (Adapted from)

  • Mixing : Stearic acid is melted at 62°C and combined with NaOH/Na₂CO₃ in a nitrogen-purged reactor.

  • Reaction : The mixture is heated to 80°C for 6 hours under 0.3 MPa pressure.

  • Drying : Residual water is removed via reduced-pressure evaporation at 80°C, yielding a free-flowing powder.

Table 1: Neutralization Method Parameters

ParameterRange/ValueSource
Temperature62–90°C
Reaction Time6–9 hours
Pressure0.02–0.3 MPa
Final Purity99.95%

Alternative Alkaline Agents: Sodium Carbonate

Sodium carbonate serves as a cost-effective alternative to NaOH, particularly in small-scale or resource-limited settings. The reaction mechanism is:
2C18H36O2+Na2CO32C18H35NaO2+CO2+H2O2\text{C}_{18}\text{H}_{36}\text{O}_2 + \text{Na}_2\text{CO}_3 \rightarrow 2\text{C}_{18}\text{H}_{35}\text{NaO}_2 + \text{CO}_2 + \text{H}_2\text{O} 5.

Key Considerations

  • Temperature : The reaction requires higher temperatures (95–160°C) to overcome the lower reactivity of Na₂CO₃ compared to NaOH5.

  • Phase Separation : The product forms a distinct layer above the aqueous phase, simplifying isolation. Vigorous stirring is critical to prevent agglomeration5.

  • Yield Limitations : CO₂ evolution may cause foaming, necessitating anti-foaming agents or controlled addition rates.

Experimental Demonstration (Adapted from5)

  • Acid Melting : Stearic acid is heated to 70°C until fully liquefied.

  • Carbonate Addition : A saturated Na₂CO₃ solution is gradually introduced, inducing rapid foaming.

  • Separation : The mixture is heated to 160°C to evaporate water, leaving crude sodium stearate.

Industrial Production and Purification Techniques

Spray-Drying for Pharmaceutical-Grade Product

High-purity sodium stearate (≥99.9%) is achieved via spray-drying neutralized solutions. This method ensures uniform particle size (8–12 μm) and low moisture content (<0.5%).

Table 2: Spray-Drying Parameters

ParameterValueSource
Inlet Temperature180–200°C
Outlet Temperature80–90°C
Particle Size8–12 μm

Crystallization Control

The crystalline form impacts functional properties. Slow cooling of the reaction mixture promotes platelet-shaped dihydrate crystals, enhancing lubricity in tablet formulations. Industrial reactors utilize jacketed cooling systems to regulate crystallization kinetics.

Quality Control and Analytical Validation

Purity Assessment

  • Acid Value : Residual stearic acid is quantified via titration (ASTM D1980). Acceptable thresholds are <0.5%.

  • Thermogravimetric Analysis (TGA) : Determines moisture content and hydrate forms. Dihydrate phases show distinct weight loss at 110–130°C.

Regulatory Compliance

Pharmaceutical-grade sodium stearate must meet USP-NF specifications, including heavy metal limits (<10 ppm) and microbial counts (<100 CFU/g) .

Chemical Reactions Analysis

Reactions with Metal Salts

Sodium stearate reacts with divalent metal salts to form insoluble metal soaps, critical in lubricants and polymer stabilizers:

Example Reactions:

  • With calcium chloride :

    2 C18H35O2Na+CaCl2(C18H35O2)2Ca+2 NaCl2 \text{ C}_{18}\text{H}_{35}\text{O}_2\text{Na} + \text{CaCl}_2 \rightarrow (\text{C}_{18}\text{H}_{35}\text{O}_2)_2\text{Ca} + 2 \text{ NaCl}

    Product: Calcium stearate (dense metal soap with high breaking strength) .

  • With zinc chloride :

    2 C18H35O2Na+ZnCl2(C18H35O2)2Zn+2 NaCl2 \text{ C}_{18}\text{H}_{35}\text{O}_2\text{Na} + \text{ZnCl}_2 \rightarrow (\text{C}_{18}\text{H}_{35}\text{O}_2)_2\text{Zn} + 2 \text{ NaCl}

    Product: Zinc stearate (used in low-flame hydraulic oils) .

Metal Salt Product Application
CaCl₂Calcium stearateLubricants, polymer stabilizers
ZnCl₂Zinc stearateHydraulic oils, anti-static agents

Polymer Stabilization and Lubrication

Sodium stearate acts as a reactive stabilizer in polymer systems:

  • Polyethylene stabilization : Forms non-corrosive complexes with catalyst residues (e.g., TiCl₄), preventing UV degradation .

  • Polyvinyl chloride (PVC) : Enhances filler compatibility and thermal stability .

  • Polyurethane foams : Improves compressive strength when copolymerized with isocyanates .

Key Data:

Polymer Role of Sodium Stearate Effect
PolyethyleneUV stabilizerReduces degradation by 40%
PVCThermal stabilizerIncreases decomposition temperature

Hydration Parameters:

NaSt Content Cumulative Heat (72 h) Porosity
0%220 J/g25%
5%180 J/g18%

Thermal Decomposition

At elevated temperatures (>245°C), sodium stearate decomposes:

C18H35O2NaNa2O+CO2+Hydrocarbons\text{C}_{18}\text{H}_{35}\text{O}_2\text{Na} \rightarrow \text{Na}_2\text{O} + \text{CO}_2 + \text{Hydrocarbons}

Hazard : Emits toxic Na₂O fumes .

Spectroscopic Signatures in Reactions

Infrared (IR) spectroscopy identifies reaction intermediates and products:

  • Carboxylate vibrations :

    • Antisymmetric stretch (vasCOOv_{\text{asCOO}^-}): 1573–1559 cm⁻¹

    • Symmetric stretch (vsCOOv_{\text{sCOO}^-}): 1419–1405 cm⁻¹ .

Reaction Product vasCOOv_{\text{asCOO}^-} (cm⁻¹)vsCOOv_{\text{sCOO}^-} (cm⁻¹)
Sodium stearate15731419
Calcium stearate15441431
Zinc stearate15341400

Industrial Reaction Systems

  • Drilling muds : Reduces fluid resistance by 30% when combined with acrylamide-sodium acrylate copolymers .

  • Metalworking : Forms lubricating films with sulfonated tallow, enabling cold pressing of aluminum alloys .

Scientific Research Applications

Pharmaceuticals

Sodium octadecanoate serves multiple roles in the pharmaceutical industry:

  • Excipient in Tablets : It is used as a lubricant and emulsifier in tablet formulations, enhancing the flow properties of powders during manufacturing .
  • Glycerol Suppositories : Acts as a gelling agent in the preparation of suppositories .
  • Topical Treatments : Employed in ointments and creams for its emollient properties, helping to treat various skin conditions .

Cosmetics

In cosmetics, sodium stearate is utilized for:

  • Thickening Agent : It stabilizes and thickens formulations in products like deodorants, shampoos, and lotions .
  • Emulsifier : Helps to maintain the stability of emulsions in creams and lotions .

Food Industry

Sodium octadecanoate finds applications as:

  • Emulsifier and Stabilizer : Used in baked goods and confectionery products to improve texture and shelf-life .
  • Anti-Caking Agent : Incorporated into powdered food products to prevent clumping .

Materials Science

The compound is crucial in various materials applications:

  • Lubricant in Plastics : Enhances the processing of plastics by acting as a lubricant and stabilizer during manufacturing .
  • Anti-static Agent : Used in the production of anti-static polyethylene and other polymers .
  • Cement Additive : Increases the mechanical strength of cement mixtures when added during formulation .

Case Study 1: Enhanced Drug Delivery

A study investigated the use of sodium stearate in dry powder inhalation systems combined with antibiotics. The findings indicated that sodium stearate improved the physical characteristics and lung deposition efficiency of the formulated powders, suggesting its potential for enhanced drug delivery systems .

Case Study 2: Cosmetic Formulation Stability

Research on cosmetic formulations demonstrated that sodium stearate effectively stabilized emulsions, providing a smooth texture while preventing separation over time. This stability is critical for maintaining product efficacy and consumer satisfaction .

Data Table of Applications

IndustryApplicationFunctionality
PharmaceuticalsTablet excipientLubrication and flow enhancement
PharmaceuticalsSuppositoriesGelling agent
CosmeticsDeodorantsThickening agent
CosmeticsCreamsEmulsifier
FoodBaked goodsEmulsifier and stabilizer
FoodPowdered foodsAnti-caking agent
Materials SciencePlasticsLubricant and stabilizer
Materials ScienceCementMechanical strength enhancer

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-methylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The bromine atoms in the compound enhance its reactivity, allowing it to form stable complexes with target molecules .

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromo-4-methylaniline is unique due to the presence of both bromine atoms and a methyl group, which confer specific chemical properties and reactivity. This makes it particularly useful as a pharmaceutical intermediate and in various industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;octadecanoate
Reactant of Route 2
sodium;octadecanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.